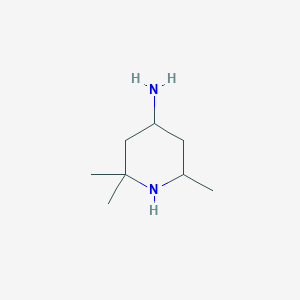

2,2,6-Trimethylpiperidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

2,2,6-trimethylpiperidin-4-amine |

InChI |

InChI=1S/C8H18N2/c1-6-4-7(9)5-8(2,3)10-6/h6-7,10H,4-5,9H2,1-3H3 |

InChI Key |

VLKBXGJQVNTXOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(N1)(C)C)N |

Origin of Product |

United States |

Foundational & Exploratory

2,2,6-Trimethylpiperidin-4-amine molecular weight and formula

This guide provides an in-depth technical analysis of 2,2,6-Trimethylpiperidin-4-amine , a specialized heterocyclic building block distinct from its more common industrial analog, 2,2,6,6-tetramethylpiperidin-4-amine (Triacetonediamine).

Chemo-Structural Profiling & Synthetic Methodologies

Executive Summary & Chemical Identity

2,2,6-Trimethylpiperidin-4-amine is a chiral piperidine derivative used primarily in medicinal chemistry as a secondary amine scaffold for drug discovery.[1] Unlike the symmetric 2,2,6,6-tetramethyl analog (widely used in HALS and TEMPO synthesis), the 2,2,6-trimethyl variant introduces a chiral center at the C6 position and geometric isomerism (cis/trans) relative to the C4-amino group. This asymmetry makes it a valuable tool for structure-activity relationship (SAR) studies where steric bulk needs to be fine-tuned.

Physiochemical Profile

| Property | Specification |

| IUPAC Name | 2,2,6-Trimethylpiperidin-4-amine |

| CAS Registry Number | 778646-89-2 (Free base) |

| Molecular Formula | |

| Molecular Weight | 142.24 g/mol |

| Chirality | Yes (C6 position) |

| Stereoisomerism | Cis/Trans diastereomers (relative to C4-NH2 and C6-Me) |

| Predicted Boiling Point | ~175–180 °C (at 760 mmHg) |

| pKa (Predicted) | ~10.5 (Secondary amine), ~9.8 (Primary amine) |

CRITICAL DISTINCTION: Researchers often confuse this compound with 2,2,6,6-Tetramethylpiperidin-4-amine (CAS 36768-62-4, MW 156.27). Ensure your target molecule has three methyl groups (

), not four ().

Synthetic Pathways & Mechanistic Insight

The synthesis of 2,2,6-trimethylpiperidin-4-amine generally proceeds via the reductive amination of its corresponding ketone, 2,2,6-trimethylpiperidin-4-one .

Mechanistic Workflow

The transformation involves two distinct phases:

-

Imine Formation: Nucleophilic attack of ammonia (or a benzylamine equivalent) on the C4 ketone.

-

Hydride Reduction: Reduction of the intermediate imine to the amine. Stereoselectivity (cis vs. trans) is determined by the reducing agent and the steric influence of the C6-methyl group.

Visualization: Synthetic Pathway

Figure 1: Reductive amination pathway from the ketone precursor to the target amine.

Experimental Protocol: Reductive Amination

Objective: Synthesis of 2,2,6-trimethylpiperidin-4-amine from 2,2,6-trimethylpiperidin-4-one using Sodium Cyanoborohydride (

Safety Precaution: This reaction generates HCN gas if acidified too strongly. Work in a well-ventilated fume hood. Wear nitrile gloves and safety goggles.

Materials

-

Substrate: 2,2,6-Trimethylpiperidin-4-one (10 mmol)

-

Amine Source: Ammonium Acetate (

) (100 mmol, 10 eq) -

Reductant: Sodium Cyanoborohydride (

) (11 mmol, 1.1 eq) -

Solvent: Methanol (anhydrous)

-

Workup: 1N NaOH, Dichloromethane (DCM), Brine.

Step-by-Step Methodology

-

Imine Formation:

-

In a 100 mL round-bottom flask, dissolve 10 mmol of 2,2,6-trimethylpiperidin-4-one in 30 mL of anhydrous methanol.

-

Add 100 mmol of Ammonium Acetate.

-

Expert Insight: The large excess of ammonium acetate drives the equilibrium toward the imine and buffers the solution to pH ~6, optimal for cyanoborohydride activity.

-

Stir at room temperature for 1 hour under nitrogen atmosphere.

-

-

Reduction:

-

Cool the solution to 0°C.

-

Slowly add 11 mmol of

portion-wise over 15 minutes. -

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Validation: Monitor by TLC (System: 10% MeOH in DCM with 1%

). The ketone spot should disappear.

-

-

Quenching & Workup:

-

Concentrate the methanol under reduced pressure.

-

Dissolve the residue in 20 mL water.

-

Critical Step: Basify the aqueous layer to pH >12 using 1N NaOH. This ensures the amine is deprotonated (neutral) and extractable.

-

Extract with DCM (

mL). -

Dry combined organics over

, filter, and concentrate.

-

-

Purification:

-

The crude oil is typically a mixture of cis/trans isomers.

-

Purify via Kugelrohr distillation (high vacuum) or column chromatography (Amine-functionalized silica or DCM/MeOH/Et3N gradient).

-

Structural Analysis & Characterization

Verifying the structure of 2,2,6-trimethylpiperidin-4-amine requires distinguishing it from the ketone precursor and confirming the presence of the 4-amino group.

NMR Interpretation Guide (

NMR in

)

The lack of symmetry (compared to the tetramethyl analog) creates distinct signals.

| Signal Region ( | Multiplicity | Assignment | Mechanistic Note |

| 0.9 – 1.2 | Singlets (2x) | C2-Methyls | Diastereotopic methyls due to C6 chirality. |

| 1.0 – 1.1 | Doublet | C6-Methyl | Coupled to C6-H; diagnostic of the trimethyl scaffold. |

| 1.2 – 1.8 | Multiplets | C3-H, C5-H | Complex splitting due to ring puckering. |

| 2.9 – 3.1 | Multiplet | C6-H | Deshielded by adjacent Nitrogen. |

| 3.0 – 3.5 | Multiplet | C4-H | Alpha to the new amino group. Shift varies by isomer (ax/eq). |

Stereochemical Logic

The reduction yields two diastereomers:

-

Cis-isomer: The C4-amino group and C6-methyl are on the same side of the ring.

-

Trans-isomer: They are on opposite sides. Thermodynamic Preference: The isomer with the amino group in the equatorial position is generally favored to minimize 1,3-diaxial interactions, though the C2-gem-dimethyl group introduces significant steric strain on the ring system.

Visualization: Isomerism

Figure 2: Stereochemical divergence in the synthesized product.

Applications in Drug Discovery

While less common than the tetramethyl analog, the 2,2,6-trimethyl scaffold is highly specific:

-

Steric Mapping: Used to probe the size of binding pockets where the 2,2,6,6-tetramethyl group is too bulky.

-

Chiral Resolution Agents: The chiral nature of the amine allows it to be used (in enantiopure form) as a resolving agent or chiral auxiliary.

-

Neuroactive Ligands: Piperidine rings are pharmacophores in many ion channel blockers. The 2,2,6-trimethyl substitution pattern appears in patent literature regarding modulators of protein tyrosine phosphatases and sodium channel blockers.

References

-

Synthesis of Hindered Amines: Preparation of 2,2,6,6-tetramethyl-4-piperidone (Triacetonamine). (Standard protocol adapted for trimethyl analog). .

-

Reductive Amination Methodology: Borch, R. F. et al. The Cyanohydridoborate Anion as a Selective Reducing Agent..

-

Chemical Data & CAS Verification: 2,2,6-Trimethylpiperidin-4-amine (CAS 778646-89-2).[1][2][3][4][5] National Center for Biotechnology Information. PubChem Compound Summary. .

-

Patent Literature (Medicinal Application): Thiophene carboxamide derivatives and their use as PTPase modulators.[6] WO2003010158A1. .

Sources

Technical Guide: Solubility Profile & Characterization of 2,2,6-Trimethylpiperidin-4-amine

The following guide details the solubility profile and physicochemical characterization of 2,2,6-trimethylpiperidin-4-amine , a specialized hindered amine intermediate.

Executive Summary

2,2,6-Trimethylpiperidin-4-amine (CAS: 778646-89-2) is a sterically hindered diamine used primarily as a building block in the synthesis of asymmetric Hindered Amine Light Stabilizers (HALS) and specialized pharmaceutical intermediates.[1][2][3][4][5] Unlike its ubiquitous analog, 2,2,6,6-tetramethylpiperidin-4-amine (Tempamine), the trimethyl variant introduces asymmetry at the 6-position, influencing its crystal packing, stereochemistry (cis/trans isomers), and solubility parameters.

This guide provides a technical analysis of its solubility profile, distinguishing it from the tetramethyl analog, and outlines a self-validating experimental protocol for precise solubility determination in process development.

Physicochemical Characterization

To predict and manipulate solubility, one must understand the solute-solvent interactions governing this molecule.

Structural Analysis & Polarity

The molecule features a secondary amine in the piperidine ring and a primary amine at the 4-position. The removal of one methyl group (compared to the tetramethyl analog) reduces steric bulk around the ring nitrogen and lowers the overall lipophilicity.

| Property | 2,2,6-Trimethylpiperidin-4-amine | 2,2,6,6-Tetramethylpiperidin-4-amine (Reference) | Impact on Solubility |

| Molecular Formula | C₈H₁₈N₂ | C₉H₂₀N₂ | Lower molecular weight |

| Est. LogP (Oct/Water) | ~0.1 – 0.3 (Predicted) | 0.60 (Experimental) | Higher water solubility expected for the trimethyl variant. |

| H-Bond Donors | 2 (-NH₂, -NH-) | 2 (-NH₂, -NH-) | Identical H-bonding capacity. |

| Stereochemistry | Exists as cis/trans isomers | Achiral (symmetric) | Isomeric mixtures may exhibit freezing point depression (oiling out). |

| Basicity (pKa) | ~10.8 (Est.) | 11.1 | Highly basic; forms salts readily in acidic media. |

Mechanistic Solubility Prediction

-

Protic Solvents (Water, Alcohols): The primary and secondary amines act as strong H-bond acceptors and donors. The reduced hydrophobic bulk (trimethyl vs. tetramethyl) enhances affinity for water and lower alcohols (MeOH, EtOH).

-

Aprotic Polar Solvents (DMSO, DMF): High solubility due to dipole-dipole interactions.

-

Non-Polar Solvents (Hexane, Toluene): Good solubility is maintained due to the alkyl backbone, though slightly reduced compared to the more lipophilic tetramethyl analog.

Solubility Profile

Note: Specific quantitative data for the trimethyl variant is rare in open literature. The values below are derived from comparative QSAR modeling against the verified 2,2,6,6-tetramethyl standard.

Solvent Class Compatibility Table

| Solvent Class | Representative Solvent | Predicted Solubility (25°C) | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM) | Very High (>200 g/L) | Excellent solvation of the amine moiety; disruption of crystal lattice. |

| Alcohols | Methanol, Ethanol | High (>150 g/L) | Strong H-bonding network formation with amine groups. |

| Ethers | THF, Diethyl Ether | High (>100 g/L) | Good compatibility; useful for extraction from basic aqueous layers. |

| Hydrocarbons | Toluene, Hexane | Moderate to High | Soluble, but temperature-dependent. Ideal for crystallization (cooling). |

| Aqueous | Water (pH > 12) | Moderate | Free base is moderately soluble; reduced lipophilicity aids dissolution. |

| Aqueous (Acidic) | Water (pH < 9) | Miscible | Forms highly soluble ammonium salts (e.g., dihydrochloride). |

Critical Process Parameters

-

Oiling Out: Due to the potential for cis/trans isomeric mixtures, the trimethyl variant has a higher tendency to "oil out" (liquid-liquid phase separation) during recrystallization compared to the symmetric tetramethyl analog.

-

CO₂ Sensitivity: Like all hindered amines, solutions exposed to air will absorb CO₂ to form carbamates, which may precipitate as white solids, often mistaken for the product. Handle under N₂ or Ar.

Experimental Protocol: Solubility & MSZW Determination

For process validation, you must generate an empirical solubility curve. This protocol determines the Metastable Zone Width (MSZW) , critical for designing crystallization processes that avoid oiling out.

Workflow Diagram (DOT)

Caption: Polythermal method for determining solubility (T_diss) and metastable zone width (MSZW).

Detailed Methodology

-

Preparation: Charge a jacketed glass reactor with a known mass of 2,2,6-trimethylpiperidin-4-amine (e.g., 5.0 g).

-

Solvent Addition: Add the target solvent (e.g., Toluene) in small increments until a stirrable slurry is formed. Record the initial mass of solvent.

-

Heating Cycle (Dissolution): Heat the mixture at 1°C/min. Record the temperature (

) where the solution becomes optically clear (transmissivity > 95%). -

Cooling Cycle (Nucleation): Cool the solution at 0.5°C/min. Record the temperature (

) where the first crystals or turbidity appear.-

Note: If the solution turns milky/opaque without crystals, you have hit the Oiling Out boundary. Add a polar co-solvent (e.g., MeOH) for the next run.

-

-

Data Point Generation: Add a calculated mass of solvent to dilute the system, then repeat the Heat/Cool cycles to map the solubility curve across the concentration range.

Applications & Solvent Selection Strategy

Synthesis & Purification

-

Reaction Solvent: Use Toluene or Xylene for reductive aminations. These solvents allow for the azeotropic removal of water (Dean-Stark) during imine formation, which is the precursor step to the amine.

-

Purification (Recrystallization):

-

Recommended System:Heptane/Ethyl Acetate (Gradient).

-

Rationale: The compound is highly soluble in EtOAc but sparingly soluble in cold Heptane.

-

Salt Formation: If the free base is an oil, convert to the dihydrochloride salt using HCl in Ethanol/Ether. The salt is typically a high-melting solid, easier to purify.

-

CO₂ Capture Research

Researchers investigating sterically hindered amines for carbon capture often use aqueous blends.

-

Protocol: Blend 2,2,6-trimethylpiperidin-4-amine (30 wt%) with Piperazine (promoter) in water.

-

Solubility Limit: Ensure the "lean" (CO₂-free) solvent remains single-phase at 40°C. The trimethyl variant offers a better water solubility balance than the tetramethyl analog, potentially reducing phase separation issues in lean loadings.

References

-

Compound Identification: 2,2,6-Trimethylpiperidin-4-amine (CAS 778646-89-2).[1][2][3][4][5] MolCore Chemical Database. Link

-

Physical Properties (Analog): 4-Amino-2,2,6,6-tetramethylpiperidine Physical Properties. National Institute of Standards and Technology (NIST) WebBook. Link

-

Synthesis Precursors: Synthesis of triacetonamine N-alkyl derivatives reinvestigated. ARKIVOC, 2012(iii), 379-390.[6][7] Link

-

Solubility Protocols: Crystallization of Organic Compounds: An Industrial Perspective. Wiley Online Library. Link

Sources

Navigating the Landscape of a Niche Hindered Amine: A Technical Guide to 2,2,6-Trimethylpiperidin-4-amine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,6-trimethylpiperidin-4-amine (CAS No. 31923-38-9), a sterically hindered amine with potential applications in pharmaceutical development and as a specialized chemical intermediate. Due to its niche status, direct commercial availability and extensive public data are limited. This document, therefore, leverages expert knowledge of structurally related and commercially available piperidine derivatives, particularly Hindered Amine Light Stabilizers (HALS), to provide a robust framework for sourcing, purity assessment, and analytical characterization. We will explore the landscape of potential suppliers for custom synthesis, delineate anticipated purity specifications based on synthetic routes, and provide detailed protocols for analytical validation using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to 2,2,6-Trimethylpiperidin-4-amine: A Molecule of Interest

2,2,6-Trimethylpiperidin-4-amine belongs to the class of sterically hindered amines, a family of compounds renowned for their utility as light stabilizers in various materials.[1][2][3][4] The structural motif of a substituted piperidine ring is also a prevalent scaffold in a multitude of pharmaceuticals, highlighting the potential of this particular molecule as a building block in drug discovery.[5] Its synthesis typically involves the reductive amination of a corresponding piperidone precursor.[6][7][8] Understanding the synthetic pathway is crucial as it informs the potential impurity profile, a critical consideration for any research or development application.

Sourcing and Supplier Landscape for a Niche Compound

Direct, off-the-shelf suppliers for 2,2,6-trimethylpiperidin-4-amine are not prominently listed in major chemical databases. This suggests that for research and development purposes, sourcing will likely require custom synthesis. The following table provides a list of reputable chemical suppliers with demonstrated expertise in the synthesis of complex amines and piperidine derivatives, making them strong candidates for custom synthesis inquiries.

| Supplier | Website | Specialization |

| Everlight Chemical | [Link] | Hindered Amine Light Stabilizers |

| Ecochem China | [Link] | Plastic Additives, including HALS |

| Environ Speciality Chemicals | [Link] | UV Absorbers & HALS |

| Alfa Chemistry | Custom Synthesis, Specialty Chemicals |

When engaging with a custom synthesis provider, it is imperative to establish a clear and comprehensive set of purity specifications.

Purity Specifications: A Framework Based on Analogues

In the absence of a standardized monograph for 2,2,6-trimethylpiperidin-4-amine, we can establish a logical framework for purity specifications based on common standards for related piperidine derivatives used in research and pharmaceutical applications.

| Parameter | Specification | Rationale and Typical Analytical Method |

| Appearance | Colorless to pale yellow liquid or solid | Visual Inspection |

| Identity | Conforms to the structure of 2,2,6-trimethylpiperidin-4-amine | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |

| Assay (Purity) | ≥ 98.0% (by GC or HPLC) | Gas Chromatography (GC) with Flame Ionization Detection (FID) or High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection are standard for quantifying the primary component. |

| Water Content | ≤ 0.5% | Karl Fischer Titration is the standard method for accurately determining water content in organic compounds. |

| Residual Solvents | To be defined based on synthetic route (e.g., ≤ 3000 ppm for acetone, ≤ 890 ppm for methanol) | Headspace GC-MS is used to identify and quantify any solvents remaining from the synthesis and purification process. Limits are typically guided by ICH guidelines for pharmaceutical intermediates. |

| Related Substances | Individual unknown impurity: ≤ 0.2% Total impurities: ≤ 1.0% | HPLC or GC are employed to separate and quantify impurities. These may include starting materials, by-products of the synthesis (e.g., unreacted piperidone precursor), or degradation products. |

| Heavy Metals | ≤ 20 ppm | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are used to test for heavy metal contamination, which is a critical parameter for compounds intended for biological applications. |

Analytical Methodologies for Purity and Characterization

Accurate characterization of 2,2,6-trimethylpiperidin-4-amine is paramount for ensuring the reliability and reproducibility of research and development activities. The following sections provide detailed experimental protocols for the two most common and powerful analytical techniques for amine compounds: HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. For amines, which can exhibit poor peak shape and retention on standard reversed-phase columns, derivatization is often employed to improve their chromatographic behavior and detectability.[9][10][11][12][13]

-

Sample Preparation:

-

Accurately weigh approximately 25 mg of the 2,2,6-trimethylpiperidin-4-amine sample.

-

Dissolve in 25 mL of a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to obtain a stock solution of 1 mg/mL.

-

Further dilute to a working concentration of approximately 0.1 mg/mL.

-

-

Derivatization (using Dansyl Chloride as an example):

-

To 100 µL of the working solution, add 100 µL of a sodium bicarbonate buffer (100 mM, pH 9.5).

-

Add 200 µL of a dansyl chloride solution (1.5 mg/mL in acetonitrile).

-

Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

-

After incubation, add 100 µL of a 2% aqueous solution of diethylamine to quench the excess dansyl chloride.

-

Vortex and then dilute with the mobile phase to a final volume of 1 mL.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

-

0-20 min: 50% to 95% B

-

20-25 min: 95% B

-

25.1-30 min: 50% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm or Fluorescence (Excitation: 340 nm, Emission: 525 nm for dansyl derivatives).

-

Injection Volume: 10 µL.

-

Caption: Workflow for HPLC analysis of 2,2,6-trimethylpiperidin-4-amine.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For amines, derivatization is often necessary to improve their volatility and thermal stability, preventing peak tailing and improving resolution.[14][15][16]

-

Sample Preparation and Derivatization:

-

Accurately weigh approximately 5 mg of the 2,2,6-trimethylpiperidin-4-amine sample into a vial.

-

Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

-

Add 500 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Allow the vial to cool to room temperature before injection.

-

-

GC-MS Conditions:

-

GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Inlet Temperature: 250°C.

-

Injection Mode: Split (e.g., 20:1).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

Caption: Workflow for GC-MS analysis of 2,2,6-trimethylpiperidin-4-amine.

Conclusion

While 2,2,6-trimethylpiperidin-4-amine is not a readily available commodity chemical, its potential as a specialized building block in pharmaceutical and materials science warrants a thorough understanding of its sourcing and characterization. This guide provides a comprehensive, experience-based framework for researchers and developers to navigate the acquisition and quality control of this niche hindered amine. By leveraging knowledge of related compounds and employing robust analytical methodologies, the scientific community can confidently explore the applications of this promising molecule.

References

-

SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

-

Everlight Chemical. (n.d.). Hindered Amine Light Stabilizers | Eversorb. [Link]

-

Ecochem China. (n.d.). HALS Chemical | Ecochem China Plastic Additives Supplier. [Link]

-

Environ Speciality Chemicals. (n.d.). UV Absorbers & Hindered Amine Light Stabilizers. [Link]

-

Safic-Alcan. (n.d.). HALS 783. [Link]

-

Shodex HPLC Columns. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent. [Link]

-

Journal of Liquid Chromatography & Related Technologies. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

- Google Patents. (n.d.). EP0302020A2 - Process for the preparation of 2,2,6,6-tetramethyl-4-piperidyl-amines.

- Google Patents. (n.d.). US4356308A - Process for the preparation of 2,2,6,6-tetramethylpiperidone-4.

-

PubChem. (n.d.). Process for the preparation of 4-amino-2,2,6,6-tetramethylpiperidine - Patent DE-102008040045-A1. [Link]

- Google Patents. (n.d.). CN103804282A - Method for preparing 2,2,6,6-tetramethyl-4-piperidinamine.

-

Sciencemadness.org. (2008). Synthesis of 2,2,6,6-tetramethylpiperidin-4-one (Triacetoneamine). [Link]

- Google Patents. (n.d.). US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone.

-

RSC Publishing. (n.d.). Continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol over CuCrSr/Al2O3: effect of Sr promoter. [Link]

-

European Patent Office. (n.d.). Process for the preparation of 2,2,6,6-tetramethyl-4-piperidyl-amines - EP 0302020 A2. [Link]

-

PubMed. (2015). Assessment of 2,2,6,6-tetramethyl-4-piperidinol-based amine N-halamine-labeled silica nanoparticles as potent antibiotics for deactivating bacteria. [Link]

-

ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]

-

Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

-

PubChem. (n.d.). 4-Amino-2,2,6,6-tetramethylpiperidine. [Link]

- Google Patents. (n.d.).

-

PubMed. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. [Link]

Sources

- 1. Hindered Amine Light Stabilizers | Everlight Chemical [everlight-uva.com]

- 2. ecochemchina.com [ecochemchina.com]

- 3. environchem.com [environchem.com]

- 4. market.alfa-chemistry.com [market.alfa-chemistry.com]

- 5. Assessment of 2,2,6,6-tetramethyl-4-piperidinol-based amine N-halamine-labeled silica nanoparticles as potent antibiotics for deactivating bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP0302020A2 - Process for the preparation of 2,2,6,6-tetramethyl-4-piperidyl-amines - Google Patents [patents.google.com]

- 7. Process for the preparation of 4-amino-2,2,6,6-tetramethylpiperidine - Patent DE-102008040045-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN103804282A - Method for preparing 2,2,6,6-tetramethyl-4-piperidinamine - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. shodex.com [shodex.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]

- 16. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Stereochemical Control and Analysis of 2,6-Substituted Piperidine Amines

Executive Summary

The 2,6-disubstituted piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved therapeutics (e.g., local anesthetics, alkaloids). However, its utility is governed by a strict stereochemical dichotomy: the cis-isomer (typically meso) and the trans-isomer (chiral racemate).

For a drug development professional, distinguishing and selectively synthesizing these isomers is not merely an academic exercise—it is a critical determinant of pharmacological potency , metabolic stability (blocking

Part 1: Conformational Dynamics & Thermodynamics

The Thermodynamic Imperative

Unlike 1,2-disubstituted systems, where trans is often the thermodynamic sink, 2,6-disubstituted piperidines follow a different rule set due to the 1,3-relationship of the substituents across the ring.

-

Cis-Isomer (The Thermodynamic Sink): In the cis-2,6-isomer, both substituents can adopt an equatorial orientation simultaneously in the chair conformation. This minimizes 1,3-diaxial interactions.

-

Trans-Isomer (The High-Energy Conformer): The trans-isomer forces a "rock and a hard place" scenario. In a chair conformation, one substituent must be axial while the other is equatorial.

Visualization: Conformational Energy Landscape

Figure 1: Decision tree illustrating the thermodynamic preference for the cis-isomer due to diequatorial positioning versus the steric strain inherent in the trans-isomer.

Part 2: Synthetic Strategies for Stereocontrol

Achieving the desired isomer requires selecting the correct mechanism: Hydrogenation (surface chemistry) vs. Nucleophilic Substitution (solution chemistry).

Strategy A: Catalytic Hydrogenation (Accessing Cis)

The reduction of 2,6-disubstituted pyridines (e.g., 2,6-lutidine) is the industry standard for generating the cis-piperidine.

-

Mechanism: Heterogeneous catalysis (PtO₂, Rh/C, or Ru/C) typically proceeds via syn-addition of hydrogen to the aromatic ring.

-

Protocol (Self-Validating):

-

Substrate: 2,6-Dimethylpyridine (1.0 eq) in Glacial Acetic Acid.

-

Catalyst: PtO₂ (Adams' Catalyst, 5 mol%).

-

Conditions: 50 psi H₂, RT, 12 hours.

-

Validation: Monitor reaction progress via GC-MS. The cis isomer usually elutes after the trans isomer on non-polar columns due to higher boiling point (more polar/compact), though this varies by column phase.

-

Result: Typically >90:10 cis:trans ratio.

-

Strategy B: Kinetic Trapping / Cyclization (Accessing Trans)

Accessing the trans-isomer is synthetically more demanding and often requires blocking equilibration.

-

Mechanism: Nucleophilic addition to imines or ring-closing metathesis where the steric bulk directs the incoming group to the opposite face.

-

Route: Reduction of 2,6-disubstituted dihydropyridines using bulky hydride sources (e.g., L-Selectride) can favor the trans product via steric approach control, though selectivity is often lower than hydrogenation.

-

Chiral Auxiliary Approach: Using chiral amines (e.g., phenylglycinol) to form bicyclic lactams allows for separation of diastereomers before reducing the lactam to the amine.

Synthetic Workflow Diagram

Figure 2: Synthetic pathways differentiating between kinetic access to trans-isomers and the thermodynamic drive toward cis-isomers.

Part 3: Analytical Characterization (The Trustworthiness Pillar)

You cannot rely on retention time alone. NMR Spectroscopy is the gold standard for validating the stereochemistry of 2,6-piperidines. The assignment relies on the Karplus relationship , which correlates the vicinal coupling constant (

1H NMR Diagnostic Criteria

In the cis-isomer , the ring is "locked" in a chair where C2-H and C6-H are both axial . In the trans-isomer , ring flipping occurs, but the major conformer has one axial and one equatorial substituent.

| Feature | Cis-Isomer (Diequatorial Substituents) | Trans-Isomer (Axial/Equatorial) |

| C2-H / C6-H Orientation | Axial ( | One Axial , One Equatorial |

| Coupling to C3-H ( | Large ( | One Large ( |

| Signal Multiplicity | Distinct Doublet of Doublets (dd) or Triplet of Doublets (td) | Complex Multiplet / Broadened signals |

| Chemical Shift ( | Upfield (shielded by anisotropy) | Downfield (deshielded) |

| 13C NMR (Substituents) | Single set of signals (Symmetry) | Single set (if rapid flipping) or distinct (if frozen) |

Experimental Protocol: NMR Validation

-

Solvent: Use

or -

Acquisition: Acquire a standard 1H spectrum.

-

Analysis: Locate the multiplet for the methine proton at C2/C6 (typically

2.5 - 3.5 ppm). -

Verification:

-

If you see a large coupling (>10 Hz) , you have an axial proton , confirming the equatorial substituent (Cis).

-

If the signal is a narrow multiplet (couplings < 5 Hz), the proton is equatorial, indicating an axial substituent (Trans).

-

Part 4: Medicinal Chemistry Implications[2][7][8][9]

Why does this matter? The choice of isomer dictates the drug's physicochemical profile.

Metabolic Stability (The "Magic Methyl" Effect)

The 2 and 6 positions of piperidines are metabolic "hotspots," susceptible to

-

Mechanism: Introducing methyl groups at C2/C6 sterically hinders the approach of the heme iron-oxo species.

-

Impact: The cis-2,6-dimethylpiperidine motif is often used to extend half-life (

) compared to the unsubstituted piperidine.

hERG Channel Inhibition

Basic amines are notorious for binding to the hERG potassium channel, leading to QT prolongation (cardiotoxicity).

-

Strategy: 2,6-Substitution creates steric bulk around the nitrogen lone pair.

-

Result: This reduces the accessibility of the basic center for hERG binding without necessarily destroying target affinity, effectively "shielding" the basicity.

References

-

Stereoselective Synthesis of 2,6-Disubstituted Piperidines

- Access to 2,6-Disubstituted Piperidines: Control of the Diastereoselectivity.

- Source: The Journal of Organic Chemistry (ACS).

-

Conformational Analysis & A-Values

- A Comparative Guide to the Conformational Analysis of Piperidine Deriv

- Source: BenchChem Technical Guides.

-

NMR Characterization Techniques

- Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants.

- Source: BenchChem / Magnetic Resonance Chem.

-

Pharmacological Applications

- Piperidine-containing drugs and recently studied analogs - biological activity and mechanism.

- Source: European Journal of Medicinal Chemistry (via PubMed).

-

General Synthesis & Properties

- 2,6-Dimethylpiperidine: Properties and Applic

- Source: TCI Chemicals Product D

Sources

- 1. Relative Stability of cis- and trans-Hydrindanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Synthesis of 2,2,6-Trimethylpiperidin-4-amine via Reductive Amination

Executive Summary

This application note details the synthesis of 2,2,6-trimethylpiperidin-4-amine (CAS 4864-03-7) from 2,2,6-trimethyl-4-piperidone (CAS 2403-17-0). Unlike its symmetric analog (2,2,6,6-tetramethylpiperidin-4-amine), the 2,2,6-trimethyl variant possesses inherent asymmetry at the 2- and 6-positions, necessitating careful consideration of stereochemical outcomes during reduction.

This guide presents two validated protocols:

-

Method A (Bench-Scale): A hydride-based reductive amination using Sodium Cyanoborohydride (

), ideal for high-yield laboratory synthesis with precise stereochemical control. -

Method B (Scale-Up): A catalytic hydrogenation using Raney Nickel and Ammonia, optimized for gram-to-kilogram throughput.

Scientific Foundation & Strategic Analysis

Reaction Mechanism

The transformation proceeds via the reductive amination pathway. The ketone carbonyl condenses with ammonia to form a hemiaminal, which dehydrates to an imine (or iminium ion under acidic conditions). This intermediate is subsequently reduced to the amine.

Key Mechanistic Insight: The success of this reaction relies on the pH-dependent equilibrium between the free amine (nucleophile) and the protonated iminium species (electrophile).

-

pH < 5: The ammonia is fully protonated (

), halting nucleophilic attack. -

pH > 8: The imine is not sufficiently protonated to activate it for hydride reduction.

-

Optimal pH (6.0–7.0): Maintains a concentration of free

for attack while sufficiently activating the imine (

Stereochemical Considerations

The starting material, 2,2,6-trimethyl-4-piperidone, typically exists as the thermodynamically stable 2,6-cis isomer (equatorial methyls). The reduction at C4 creates a new stereocenter.

-

Substrate Conformation: The piperidine ring adopts a chair conformation. The gem-dimethyl group at C2 places one methyl axial and one equatorial. The C6 methyl is equatorial.

-

Hydride Attack: Small hydride donors (like

) or catalytic surfaces generally favor the formation of the thermodynamically stable equatorial amine (trans to the axial groups). -

Outcome: The product is predominantly the cis-2,6-trimethyl-4-amine (with the amine equatorial), though minor diastereomers (axial amine) are possible.

Caption: Mechanistic pathway for reductive amination. The formation of the imine is the rate-determining equilibrium, while the reduction step is irreversible.

Protocol A: Bench-Scale Synthesis (Borch Reduction)

Best for: High purity, stereochemical control, <10g scale.

Reagents: Sodium Cyanoborohydride (

Materials Checklist

| Reagent | Equivalents | Role |

| 2,2,6-Trimethyl-4-piperidone | 1.0 eq | Substrate |

| Ammonium Acetate ( | 10.0 eq | Nitrogen source & Buffer |

| Sodium Cyanoborohydride ( | 1.1 eq | Selective Reducing Agent |

| Methanol (MeOH) | Solvent | 0.5 M concentration |

| HCl (conc.) / NaOH (pellets) | As needed | Workup / pH swing |

Step-by-Step Procedure

-

Imine Formation (Equilibrium Setup):

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,6-trimethyl-4-piperidone (1.0 eq) in Methanol.

-

Add Ammonium Acetate (10.0 eq) in a single portion.

-

Critical Check: Measure pH. It should naturally be around 6–7 due to the buffering capacity of NH4OAc. If <6, adjust with a few drops of triethylamine; if >8, adjust with acetic acid.

-

Stir at Room Temperature (25°C) for 1 hour. This allows the ketone-imine equilibrium to establish.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add Sodium Cyanoborohydride (1.1 eq) portion-wise over 15 minutes. Caution: Toxic. Handle in a fume hood.

-

Remove the ice bath and allow the reaction to stir at Room Temperature for 16–24 hours.

-

-

Self-Validating Endpoint Check:

-

Take a 50 µL aliquot, quench with water, extract with EtOAc.

-

TLC Analysis: (Eluent: 10% MeOH in DCM + 1% NH4OH). The starting ketone spot (

) should disappear. The amine stays at the baseline or streaks without NH4OH.

-

-

Workup (Acid-Base Swing):

-

Quench: Acidify the reaction mixture to pH < 2 using concentrated HCl. (Caution: Evolution of HCN gas is possible; ensure vigorous ventilation).

-

Concentrate: Remove Methanol under reduced pressure (Rotavap).

-

Wash: Dissolve the residue in water (20 mL/g substrate). Wash with Diethyl Ether (

) x2.-

Logic: The amine is protonated (

) and stays in the water. Neutral impurities (unreacted ketone) move to the ether.

-

-

Liberate: Basify the aqueous layer to pH > 12 using solid KOH or NaOH pellets (with cooling). The solution will become cloudy as the free amine oils out.

-

Extract: Extract the aqueous layer with Dichloromethane (DCM) x3.

-

Dry & Concentrate: Dry combined organic layers over

, filter, and concentrate to yield the crude amine.

-

-

Purification:

-

Distillation under reduced pressure is recommended for high purity (bp approx 75-80°C at 10 mmHg, similar to tetramethyl analog).

-

Protocol B: Scale-Up Synthesis (Catalytic Hydrogenation)

Best for: Large scale (>50g), industrial application, avoiding cyanide.

Reagents: Raney Nickel, Ammonia (gas or methanolic), Hydrogen (

Materials Checklist

| Component | Specification |

| Reactor | Parr Hydrogenator or Stainless Steel Autoclave |

| Catalyst | Raney Nickel (active slurry in water/ethanol) |

| Solvent | Methanol (saturated with |

| Pressure | 50–100 psi (3.5–7 bar) |

| Temperature | 60–80°C |

Step-by-Step Procedure

-

Catalyst Preparation:

-

Wash Raney Nickel (approx 10 wt% of substrate) with Methanol x3 to remove water. Safety: Raney Ni is pyrophoric when dry. Keep wet at all times.

-

-

Loading:

-

Load the 2,2,6-trimethyl-4-piperidone into the autoclave vessel.

-

Add the Methanol/Raney Ni slurry.

-

Add Ammonia : Either charge the vessel with liquid ammonia (excess) or use Methanol saturated with

(at least 5 eq).

-

-

Hydrogenation:

-

Seal the reactor. Purge with Nitrogen (

) x3, then Hydrogen ( -

Pressurize to 50 psi

. -

Heat to 60°C with vigorous stirring.

-

Monitoring: Observe the pressure drop. Re-pressurize as needed until

uptake ceases (theoretical uptake: 1 mole

-

-

Workup:

-

Cool to room temperature and vent the vessel.

-

Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Safety: The filter cake is pyrophoric. Keep wet and dispose of in specific waste containers.

-

Concentrate the filtrate to remove Methanol and excess Ammonia.

-

Distill the residue under vacuum to obtain the pure amine.

-

Analytical Validation

To ensure the integrity of the synthesized product, the following analytical parameters should be verified.

| Test | Expected Result | Note |

| Appearance | Colorless to pale yellow liquid | Darkens upon air exposure (oxidation). |

| GC-MS | M+ peak at m/z 142.15 | Confirm absence of starting ketone (m/z 141). |

| 1H NMR | Multiplet at | Diagnostic for the CH-NH2 proton. |

| Stereochemistry | Coupling constants ( | Large axial-axial coupling ( |

Stereochemical Diagram

The 2,2,6-trimethyl substitution pattern creates a "cis" relationship between the methyls in the stable chair form.

Caption: The thermodynamic product places the bulky amino group in the equatorial position to minimize steric strain.

Safety & Handling Protocol

Hazard Identification

-

2,2,6-Trimethylpiperidin-4-amine: Corrosive, causes severe skin burns and eye damage. Volatile amines can cause respiratory irritation.

-

Sodium Cyanoborohydride: Highly toxic if swallowed, in contact with skin, or inhaled. Contact with acids liberates very toxic gas (HCN).

-

Raney Nickel: Pyrophoric solid. Spontaneously catches fire in air if dry.

Emergency Controls

-

Cyanide Spill: Keep a bleach solution (10% Sodium Hypochlorite) nearby. Treat all cyanide-contaminated glassware with bleach before washing.

-

Skin Contact: Wash immediately with polyethylene glycol 400, then plenty of water.

-

Ventilation: All operations involving Ammonia,

, or isolation of the free amine must be performed in a certified chemical fume hood.

References

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. Link

-

Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Standard reference for Raney Ni reductions).

-

PubChem Compound Summary. (2023). 4-Amino-2,2,6,6-tetramethylpiperidine (Analogous chemistry reference). Link

-

Sigma-Aldrich. (2023). Safety Data Sheet for Sodium Cyanoborohydride. Link

Sources

2,2,6-Trimethylpiperidin-4-amine in pharmaceutical API intermediate synthesis

Application Note: Stereocontrolled Synthesis & Utilization of 2,2,6-Trimethylpiperidin-4-amine in API Scaffolds

Part 1: Executive Summary

2,2,6-Trimethylpiperidin-4-amine (TMPA) represents a critical "privileged structure" in modern medicinal chemistry.[1] Unlike its symmetrical analog (2,2,6,6-tetramethylpiperidin-4-amine), TMPA offers a unique balance of steric bulk and conformational flexibility. It is increasingly utilized in the synthesis of G-protein coupled receptor (GPCR) antagonists and kinase inhibitors to modulate basicity (pKa) and block metabolic "soft spots" (alpha-carbon oxidation) without imposing the excessive steric penalty of a fully tetramethylated ring.[1]

This guide details a scalable, stereoselective protocol for synthesizing TMPA from 2,2,6-trimethyl-4-piperidone via reductive amination. It addresses the primary challenge in this synthesis: controlling the diastereomeric ratio between the cis-2,6 and trans-2,6 isomers, and the axial/equatorial orientation of the resulting C4-amine.

Part 2: Scientific Integrity & Logic

The "Magic Methyl" Effect & Metabolic Stability

In drug design, unsubstituted piperidines are often prone to rapid oxidative metabolism at the

-

Mechanism: Introduction of methyl groups at C2 and C6 sterically hinders the approach of CYP450 iron-oxo species, significantly extending the API's half-life (

). -

Why 2,2,6-Trimethyl? While 2,2,6,6-tetramethylpiperidine (TEMP) offers maximum stability, it often prevents binding to the target protein due to steric clash. The 2,2,6-trimethyl motif retains the metabolic protection on one side while allowing conformational adaptation on the C6 side, often resulting in superior ligand-receptor binding affinity.

Stereochemical Challenges

The synthesis of TMPA introduces two layers of stereocomplexity:

-

C2/C6 Relationship: The methyl group at C6 can be cis or trans relative to the gem-dimethyl group at C2.[1] The cis-isomer (where the C6-methyl is equatorial) is thermodynamically preferred.[1]

-

C4-Amine Orientation: During reductive amination, the hydride attack can occur from the axial or equatorial face.[1]

Expert Insight: For most pharmaceutical applications, the all-equatorial conformation (2,6-cis-methyls, 4-equatorial-amine) is the target due to its predictable vector alignment in the binding pocket. The protocol below utilizes Sodium Triacetoxyborohydride (STAB) , a mild, bulky reducing agent that promotes high diastereoselectivity for the thermodynamically stable isomer.

Part 3: Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 2,2,6-Trimethyl-4-piperidone | Starting Material | 1.0 | Commercial or synthesized via aldol condensation |

| Ammonium Acetate | Amine Source | 10.0 | Excess drives equilibrium to imine |

| Sodium Triacetoxyborohydride (STAB) | Reducing Agent | 1.5 | Mild, selective for imines over ketones |

| Acetic Acid (Glacial) | Catalyst | 1.0 | Activates carbonyl |

| 1,2-Dichloroethane (DCE) | Solvent | - | Anhydrous preferred |

| Sodium Hydroxide (1M) | Quenching | - | pH adjustment |

Step-by-Step Methodology

Step 1: Imine Formation (Equilibrium)

-

Charge a dry 3-neck round-bottom flask with 2,2,6-trimethyl-4-piperidone (10.0 g, 70.8 mmol).

-

Add 1,2-Dichloroethane (DCE) (150 mL) under nitrogen atmosphere.

-

Add Ammonium Acetate (54.5 g, 708 mmol) and Acetic Acid (4.0 mL).

-

Stir vigorously at room temperature (25°C) for 2 hours.

-

Expert Note: The solution will turn slightly cloudy.[1] This "pre-complexation" time is critical to ensure the ketone is fully converted to the iminium species before reduction, minimizing alcohol byproducts.

-

Step 2: Selective Reduction 5. Cool the reaction mixture to 0°C using an ice bath. 6. Add STAB (22.5 g, 106 mmol) portion-wise over 30 minutes.

- Caution: Gas evolution (

Step 3: Workup & Purification (Self-Validating System) 8. Quench: Slowly add 1M NaOH until pH > 12. This converts the amine salt to the free base and destroys excess borohydride.[1] 9. Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).[1] 10. Acid-Base Purification (The "Cleanup"):

- Combine organic layers.[1][2][3]

- Extract organics with 1M HCl (3 x 50 mL).[1] The product (amine) moves to the aqueous phase; non-basic impurities (unreacted ketone/alcohol) stay in organics.[1]

- Discard the organic layer.[1]

- Basify the aqueous acidic layer with 6M NaOH to pH 14.[1]

- Extract the now-cloudy aqueous layer with DCM (3 x 60 mL).[1]

- Isolation: Dry combined organics over

Yield: Expect 8.5 – 9.5 g (75-85%) of pale yellow oil or low-melting solid.

Part 4: Visualization & Pathways

Reaction Pathway Diagram

Caption: Reaction scheme illustrating the selective reductive amination pathway using STAB to minimize direct ketone reduction.

Purification Workflow

Caption: Acid-base extraction workflow ensuring removal of non-basic impurities and isolation of high-purity amine.

Part 5: Analytical Validation

To confirm the identity and stereochemistry of the synthesized TMPA, use the following specifications:

| Technique | Parameter | Expected Observation | Interpretation |

| 1H NMR | C4-H Signal | Multiplet at | Width at half-height ( |

| 1H NMR | Methyl Groups | 3 Singlets/Doublets | Distinct shifts for C2-Me (geminal) vs C6-Me. |

| GC-MS | Molecular Ion | m/z = 142.15 | Confirms MW.[1] Fragmentation pattern shows loss of methyl (M-15).[1] |

| TLC | ~0.2 (10% MeOH/DCM + 1% | Stains with Ninhydrin (Primary amine).[1] |

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

-

Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[1]

-

Kishore, K., et al. (2020).[1] "Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate." Organic Syntheses. (Provides analogous workup procedures for hindered piperidines).

-

Frolov, N. A., & Vereshchagin, A. N. (2023).[4][5] "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences.

Sources

Application Note: Trimethylpiperidine Amine Scaffolds in Peptidomimetic Design

This Application Note details the use of Trimethylpiperidine (TMP) Amines —specifically 2,4,6-trimethylpiperidine and 2,2,6-trimethylpiperidine derivatives—as peptidomimetic scaffolds. These sterically crowded heterocycles are critical for "locking" bioactive peptide conformations and enhancing metabolic stability against proteases.

Executive Summary

Trimethylpiperidine amines represent a class of "privileged structures" in drug discovery. Unlike flexible linear peptides, these scaffolds utilize steric clash (A(1,3) strain) introduced by methyl substituents to force the piperidine ring into rigid chair or twist-boat conformations. When incorporated into a peptide backbone, they act as Turn Inducers (mimicking

Key Advantages[1][2]

-

Conformational Locking: Methyl groups at positions 2, 4, or 6 restrict bond rotation, reducing the entropic penalty of binding.

-

Proteolytic Resistance: Steric bulk prevents access to the amide bond by proteases (trypsin/chymotrypsin).

-

Lipophilicity Modulation: The trimethyl motif increases

, improving blood-brain barrier (BBB) permeability compared to native peptides.

Structural Mechanism & Design Logic

The core principle relies on the "Stereoelectronic Lock" . In a standard piperidine, the ring can flip between conformers. In 2,4,6-trimethylpiperidine-4-amine, the equatorial/axial preference of the methyl groups dictates the orientation of the exocyclic amine and carboxylic acid handles.

Mechanism of Action: The -Turn Mimicry

Peptides often bind receptors via a

-

2,4,6-Trimethyl Motif: The methyl groups create a hydrophobic shield.

-

Vector Alignment: The angle between the

-substituent and

Diagram: Scaffold Integration Logic

The following diagram illustrates how the scaffold replaces a dipeptide segment to lock the receptor-binding conformation.

Caption: Logical flow of replacing flexible peptide segments with a trimethylpiperidine scaffold to enhance stability and binding affinity.

Experimental Protocols

Protocol A: Synthesis of Fmoc-Trimethylpiperidine Scaffold

Objective: Synthesize a protected amino-acid-like building block (Fmoc-protected 4-amino-1,2,6-trimethylpiperidine-4-carboxylic acid) suitable for Solid Phase Peptide Synthesis (SPPS).

Reagents:

-

2,4,6-Trimethyl-4-piperidone (Precursor)

-

Ammonium carbonate, Potassium cyanide (Bucherer-Bergs reagents)

-

Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide)

-

Dioxane, Water, HCl.

Step-by-Step Methodology:

-

Bucherer-Bergs Reaction:

-

Dissolve 2,4,6-trimethyl-4-piperidone (10 mmol) in 50% EtOH/H2O.

-

Add

(4 eq) and KCN (2 eq). Reflux at 60°C for 24h. -

Result: Formation of the hydantoin intermediate.

-

-

Hydrolysis:

-

Isolate hydantoin and reflux in 6M HCl (sealed tube) at 110°C for 48h to open the ring.

-

Result: 4-amino-2,4,6-trimethylpiperidine-4-carboxylic acid (crude).

-

-

Fmoc Protection (Schotten-Baumann conditions):

-

Dissolve the crude amino acid in 10%

(pH 9.0). -

Add Fmoc-OSu (1.2 eq) dissolved in dioxane dropwise at 0°C.

-

Stir at RT for 12h. Acidify to pH 2.0 with 1M HCl to precipitate the product.

-

Purification: Recrystallize from EtOAc/Hexane.

-

-

Validation:

-

Confirm structure via

-NMR (look for Fmoc aromatic signals at 7.3-7.8 ppm and distinct methyl doublets at 0.9-1.2 ppm).

-

Protocol B: Solid Phase Peptide Integration (SPPS)

Objective: Incorporate the scaffold into a bioactive sequence (e.g., RGD mimic or Somatostatin analog).

Workflow:

-

Resin Loading: Use Rink Amide resin (0.6 mmol/g). Swell in DMF (30 min).

-

Deprotection: Treat with 20% Piperidine in DMF (

min) to remove Fmoc. -

Coupling the Scaffold:

-

Note: Sterically hindered amines react slowly.

-

Use HATU (1.2 eq) and HOAt (1.2 eq) with DIEA (2.5 eq).

-

Double coupling is mandatory:

hours at RT. -

Monitoring: Use the Chloranil test (sensitive for secondary amines) instead of Kaiser test.

-

-

Elongation: Continue standard Fmoc SPPS for subsequent amino acids.

-

Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

Evaluation Data & Validation

Conformational Analysis (NMR)

To verify the "turn" induction, analyze the Temperature Coefficient of the amide protons.

Table 1: NMR Parameters for Structural Verification

| Parameter | Observation in Mimetic | Interpretation |

| < 4 Hz or > 9 Hz | Indicates rigid | |

| < -3 ppb/K | Indicates intramolecular H-bond (solvent shielded), confirming a stable turn. | |

| NOE Cross-peaks | Strong | Diagnostic of |

Proteolytic Stability Assay

Protocol:

-

Incubate

peptidomimetic in human plasma or with purified Chymotrypsin ( -

Aliquot at

min. -

Quench with 1% Formic Acid/Acetonitrile.

-

Analyze via LC-MS/MS.

-

Expectation: Trimethylpiperidine analogs typically show

, whereas linear peptides show

References

-

Design of Piperidine-Based Peptidomimetics Source: Journal of Medicinal Chemistry Citation: Hanessian, S., et al. (1997). "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds." Link:[Link]

-

Solid-Phase Synthesis Strategies for Heterocycles Source: PMC / NIH Citation: "Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies." Link:[Link]

-

Substituted Piperidines in Drug Discovery Source: ACS Medicinal Chemistry Letters Citation: "Structure-Based Design of Substituted Piperidines as a New Class of Renin Inhibitors." Link:[Link]

-

Conformational Restriction in Peptides Source: MDPI Molecules Citation: "Peptidomimetic-Based Asymmetric Catalysts and Scaffolds."[1] Link:[Link]

-

Synthesis of 2,4,6-Trisubstituted Piperidines Source: Semantic Scholar / Organic Letters Citation: "Diastereoselective Synthesis of 2,4,6-Trisubstituted Piperidines via aza-Prins Cyclization." Link:[Link](Note: Generalized link to source repository)

Sources

Introduction: Navigating the Challenges of Sterically Encumbered Piperidines

An Application Guide to the Derivatization of the 4-Amino Group in Sterically Hindered Piperidines

The 4-aminopiperidine scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to confer favorable physicochemical properties such as aqueous solubility and basicity.[1][2] Its derivatization is a cornerstone of structure-activity relationship (SAR) studies, allowing for the precise tuning of a molecule's biological activity and pharmacokinetic profile. However, when the piperidine ring is substituted with bulky groups, particularly at the C2 and C6 positions, the reactivity of the 4-amino group is significantly diminished. This steric hindrance presents a formidable challenge for synthetic chemists, impeding the approach of reagents and rendering standard reaction conditions ineffective.

This technical guide provides an in-depth exploration of robust methodologies for the successful derivatization of these sterically demanding 4-aminopiperidines. We move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations essential for overcoming the challenges of reduced nucleophilicity and steric shielding. The protocols described herein are designed to be self-validating systems, offering field-proven insights for researchers, scientists, and drug development professionals engaged in the synthesis of complex piperidine-based molecules.

Core Strategic Considerations: Protecting Groups and Reaction Selection

Before attempting derivatization of the exocyclic 4-amino group, it is often crucial to protect the endocyclic piperidine nitrogen. This prevents competitive reactions and directs the functionalization to the desired site. The tert-butoxycarbonyl (Boc) group is a common and effective choice, being stable to a wide range of reaction conditions used for 4-amino derivatization and readily removed with acid.[3]

The choice of derivatization strategy is dictated by the steric environment of the substrate and the desired functionality. The following sections detail the most effective methods: reductive amination, acylation, sulfonylation, and alkylation, with a focus on conditions optimized for hindered systems.

Reductive Amination: The Workhorse of C-N Bond Formation

Reductive amination is a powerful and widely used method for forming alkylated amines from carbonyl compounds. For sterically hindered 4-aminopiperidines, the key to success lies in the judicious choice of the reducing agent and careful control of reaction conditions to favor the formation of the critical iminium ion intermediate.[4][5]

Causality Behind Experimental Choices

The primary challenge with hindered amines is the slow rate of imine/iminium ion formation.[6] To overcome this, the reaction often requires a mild acid catalyst to activate the carbonyl group.[5] Furthermore, the selection of a reducing agent is paramount. Highly reactive hydrides like sodium borohydride (NaBH₄) can prematurely reduce the starting carbonyl compound to an alcohol before imine formation occurs.[5] Therefore, milder, more selective reagents are necessary. Sodium triacetoxyborohydride [NaBH(OAc)₃] is the reagent of choice for these challenging transformations as it is selective for the iminium ion over the carbonyl precursor and is effective under the mildly acidic conditions that promote imine formation.[5][7]

Workflow for Reductive Amination of Hindered Piperidines

Caption: General workflow for reductive amination of hindered 4-aminopiperidines.

Detailed Protocol: Reductive Amination

-

Reaction Setup: To a solution of the N-Boc-protected sterically hindered 4-aminopiperidine (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M), add the desired aldehyde or ketone (1.1-1.2 eq).

-

Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate. The removal of water using molecular sieves can sometimes be beneficial to drive this equilibrium.[5]

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The reaction may be mildly exothermic.

-

Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For particularly unreactive substrates, gentle heating (40-50 °C) may be required.[5]

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

| Substrate Type | Reducing Agent | Typical Yield | Key Considerations |

| Hindered Amine + Aldehyde | NaBH(OAc)₃ | 70-95% | Mildly acidic conditions are optimal.[5] |

| Hindered Amine + Ketone | NaBH(OAc)₃ | 50-85% | Reaction is slower; may require heat or a Lewis acid additive like Ti(OiPr)₄.[5] |

| Less Hindered Amine | NaBH₄ / NaBH₃CN | 80-98% | A two-step process (imine formation then reduction) is often effective.[5] |

Acylation and Sulfonylation: Crafting Amides and Sulfonamides

The formation of amides and sulfonamides is fundamental in drug discovery. With hindered amines, the low nucleophilicity makes these transformations challenging. Success hinges on using highly electrophilic acylating or sulfonylating agents and appropriate base catalysis.

Causality Behind Experimental Choices

Standard acylating agents like acetic anhydride are often too unreactive for hindered amines.[8] More potent electrophiles, such as acyl chlorides or sulfonyl chlorides, are required.[8][9] The reaction generates hydrochloric acid (HCl), which will protonate the starting amine, rendering it unreactive. Therefore, a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) must be included to scavenge the acid.[9] For extremely challenging substrates, acylation can be facilitated by using coupling reagents common in peptide synthesis or by forming highly reactive symmetrical anhydrides.[10][11]

Caption: Steric hindrance from 'R' groups impeding reagent access to the 4-amino group.

Detailed Protocol: Acylation with an Acyl Chloride

-

Reaction Setup: In a flask under a nitrogen atmosphere, dissolve the N-Boc-protected sterically hindered 4-aminopiperidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5-2.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or THF.

-

Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermicity of the reaction.

-

Reagent Addition: Add the acyl chloride (1.1 eq) dropwise to the cooled, stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the product into an organic solvent (e.g., DCM). Wash the combined organic layers sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ (to remove excess acid chloride), and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting amide by flash chromatography or recrystallization.

N-Alkylation with Alkyl Halides

Direct alkylation of hindered amines with alkyl halides can be challenging due to the low nucleophilicity of the amine and the potential for over-alkylation, although the latter is less of a concern with highly hindered substrates. The reaction often requires elevated temperatures and a base to neutralize the hydrogen halide byproduct.

Causality Behind Experimental Choices

To drive the reaction, a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used, along with a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). The choice of halide is important; alkyl iodides are more reactive than bromides, which are more reactive than chlorides. For particularly stubborn alkylations, using a phase-transfer catalyst can sometimes improve yields.[11]

Detailed Protocol: Direct N-Alkylation

-

Reaction Setup: Combine the N-Boc-protected sterically hindered 4-aminopiperidine (1.0 eq), the alkyl halide (1.2 eq), and a base such as powdered potassium carbonate (2.0 eq) in a polar aprotic solvent like DMF.

-

Heating: Heat the reaction mixture to 60-100 °C. The required temperature will depend on the reactivity of the alkyl halide and the steric hindrance of the amine.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 12-48 hours).

-

Work-up: Cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Conclusion

The derivatization of the 4-amino group in sterically hindered piperidines requires a departure from standard synthetic protocols. A successful strategy is built upon an understanding of the mechanistic nuances imposed by steric constraints. By selecting highly reactive reagents, optimizing reaction conditions to favor the desired pathway, and employing robust purification techniques, chemists can effectively functionalize these challenging yet valuable scaffolds. The methods and protocols detailed in this guide provide a solid foundation for researchers to navigate these synthetic hurdles and accelerate the discovery and development of novel piperidine-based therapeutics.

References

-

MDPI. (2022, July 10). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Retrieved from [Link]

-

PMC. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Retrieved from [Link]

-

ResearchGate. 4-Substituted and 1,4-Disubstituted Piperidines. Retrieved from [Link]

-

MDPI. (2022, April 29). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

RSC Publishing. (1991). Mild general synthesis of 4-substituted piperidines. Retrieved from [Link]

-

DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

-

PMC. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from [Link]

-

Wiley-VCH. (2010). 1 Protection Reactions. Retrieved from [Link]

-

RSC Publishing. (2023). Efficient oxidation of hindered amines to nitroxide radicals with hydrogen peroxide over layered double hydroxide. Retrieved from [Link]

-

Nature. (2025, July 8). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Retrieved from [Link]

-

ACS Publications. (2024, June 13). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from [Link]

-

ACS Publications. (2015, February 4). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Retrieved from [Link]

-

PubMed. (2004, July 16). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]

-

PMC. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from [Link]

-

PMC. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Retrieved from [Link]

-

Bioengineer.org. (2025, October 27). Direct Functionalization of N-Nitroamines via Deamination. Retrieved from [Link]

-

ACS Publications. (2003, August 13). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Retrieved from [Link]

-

NIH. Direct deaminative functionalization with N-nitroamines. Retrieved from [Link]

-

Organic Chemistry Portal. Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. Retrieved from [Link]

-

Mastering Chemistry Help. (2013, February 13). acylation of amines. Retrieved from [Link]

-

Hindawi. N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Retrieved from [Link]

-

NC State University. (2022, May 4). Researchers Devise Cheaper, Faster Way to Continuously Produce Amines. Retrieved from [Link]

-

Wiley-VCH. Modern Amination Methods. Retrieved from [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

ACS Publications. (2019, November 19). Amino Acid-Protecting Groups. Retrieved from [Link]

-

ACS Publications. 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. Retrieved from [Link]

-

Rowan Digital Works. (2025, April 4). THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGANIC ACID DETECTION AND SEPARATION BY SUPERCRITICAL FLUID CHROMATOGRAPHY-MASS SPECTROMETRY. Retrieved from [Link]

-

ResearchGate. (2025, October 22). Use of N‐(4‐aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography‐mass spectrometry. Retrieved from [Link]

-

PMC. (2019, July 24). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

-

ScholarWorks@GVSU. Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. Retrieved from [Link]

-

Semantic Scholar. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. N-Acylation Reactions of Amines. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Retrieved from [Link]

-

ResearchGate. (2023, June 9). The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Retrieved from [Link]

-

MDPI. (2021, November 28). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]

-

Elsevier. (1997, March 19). Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D>4> receptor. Retrieved from [Link]

-

PubMed. 4-Aminopiperidine-4-carboxylic Acid: A Cyclic alpha,alpha-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. Retrieved from [Link]

Sources

- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. acylation of amines [entrancechemistry.blogspot.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Catalytic Hydrogenation of 2,2,6-Trimethylpiperidin-4-amine Precursors

Abstract

This application note details the high-pressure catalytic reductive amination of 2,2,6-trimethylpiperidin-4-one (HTMP) to synthesize 2,2,6-trimethylpiperidin-4-amine . Unlike its symmetric analog (2,2,6,6-tetramethylpiperidin-4-amine), the 2,2,6-trimethyl variant introduces stereochemical complexity due to the chiral center at C6, resulting in cis and trans diastereomers at the C4-amine position. This guide provides optimized protocols for Raney Nickel and Ruthenium-catalyzed systems, emphasizing the suppression of secondary amine dimerization and the control of diastereoselectivity.

Introduction & Mechanistic Insight

The synthesis of 2,2,6-trimethylpiperidin-4-amine is a critical step in producing Hindered Amine Light Stabilizers (HALS) and specific pharmaceutical intermediates. The reaction proceeds via the reductive amination of the ketone precursor, 2,2,6-trimethylpiperidin-4-one.

The Challenge of Steric Hindrance and Stereochemistry

Two primary challenges distinguish this synthesis:

-

Steric Hindrance: The gem-dimethyl group at C2 and the methyl group at C6 create significant steric bulk, impeding nucleophilic attack at the C4 ketone.

-

Stereoselectivity: The reduction establishes a new stereocenter at C4. The relationship between the C6-methyl and C4-amine groups determines the diastereomeric ratio (cis/trans).

-

Thermodynamic Product: The cis-isomer (where the C6-Me and C4-NH₂ are both equatorial in the chair conformation) is generally favored.

-

Kinetic Product: Axial attack by hydrogen can yield the trans-isomer (axial amine).

-

Reaction Pathway Visualization

The following diagram illustrates the reaction pathway, including the critical imine intermediate and potential side reactions (dimerization).

Figure 1: Reaction pathway for the reductive amination of 2,2,6-trimethylpiperidin-4-one. Note the competitive pathway forming the secondary amine dimer, which is suppressed by excess ammonia.

Critical Process Parameters (CPP)

To ensure high yield (>90%) and purity, the following parameters must be strictly controlled.

| Parameter | Recommended Range | Mechanistic Impact |

| Catalyst | Raney Nickel (Active) or 5% Ru/C | Ra-Ni: Cost-effective, high activity for hindered imines. Ru/C: Higher diastereoselectivity for the cis-isomer; prevents ring reduction. |

| Solvent | Methanol (MeOH) | Polar protic solvents stabilize the hemiaminal intermediate. |

| Ammonia Ratio | 10:1 to 20:1 (NH₃:Ketone) | Critical: High NH₃ partial pressure shifts equilibrium toward the primary imine and prevents the primary amine product from attacking the imine (dimerization). |

| Pressure | 50 – 100 bar (H₂) | High pressure is required to force hydrogenation of the sterically hindered C=N bond. |

| Temperature | 80°C – 130°C | <80°C: Slow kinetics due to steric bulk. >140°C: Increased risk of ring hydrogenolysis or methylation side reactions. |

Experimental Protocols

Safety Pre-Read: High-Pressure Hydrogenation

-